molecular formula C20H23NO4 B2938362 N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide CAS No. 627843-39-4

N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide

Cat. No.: B2938362
CAS No.: 627843-39-4
M. Wt: 341.407
InChI Key: KMOAFBUBPOQUQQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Molecular Structure Analysis

Analyzing the molecular structure of a compound involves determining the positions of atoms in the molecule and the bonds between them. Techniques used might include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or decomposition reactions .


Physical and Chemical Properties Analysis

Researchers would study properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .

Mechanism of Action

If the compound is biologically active, researchers would study how it interacts with biological systems. This could involve studying its effects on cells or organisms, and how it interacts with proteins or other molecules .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This could include testing for toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-11-6-7-15(24-5)13(8-11)21-19(23)18-12(2)17-14(22)9-20(3,4)10-16(17)25-18/h6-8H,9-10H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOAFBUBPOQUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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